![molecular formula C16H12N2O2 B14647782 3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one CAS No. 52727-46-5](/img/structure/B14647782.png)
3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is an organic compound with a complex fused ring structure. It belongs to the class of oxazoloquinazolines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of N-(2-cyanophenyl)chloromethanimidoyl chloride with 2-aminophenols, 2-aminoethanol, or 3-aminopropanol in the presence of a base . The reaction conditions, such as temperature and the amount of base used, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one has several scientific research applications:
Biology: The compound exhibits biological activities, making it useful in the study of enzyme interactions and cellular processes.
Industry: It can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the molecule.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one: A closely related compound with similar structural features.
2H,3H,5H-[1,3]oxazolo[2,3-b]quinazolin-5-one: Another similar compound with slight variations in the ring structure.
Uniqueness
3-Phenyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is unique due to the presence of the phenyl group, which can enhance its biological activity and chemical reactivity
Properties
CAS No. |
52727-46-5 |
|---|---|
Molecular Formula |
C16H12N2O2 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-phenyl-2,3-dihydro-[1,3]oxazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C16H12N2O2/c19-15-12-8-4-5-9-13(12)17-16-18(15)14(10-20-16)11-6-2-1-3-7-11/h1-9,14H,10H2 |
InChI Key |
DWJMERRHNVTPCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2O1)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid](/img/structure/B14647702.png)

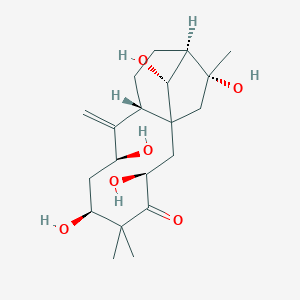
![1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane](/img/structure/B14647732.png)
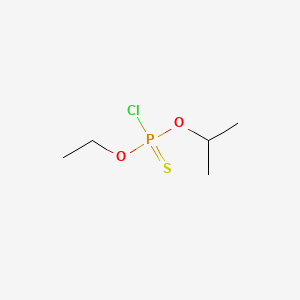
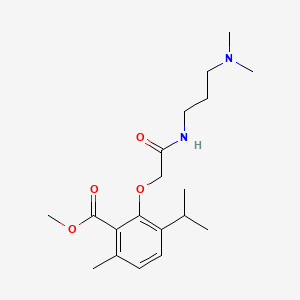



![3-Ethyl-1-[2-(1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14647766.png)
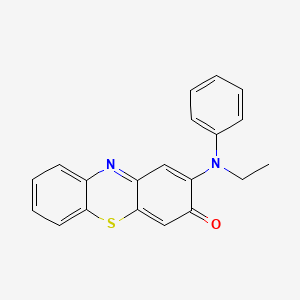
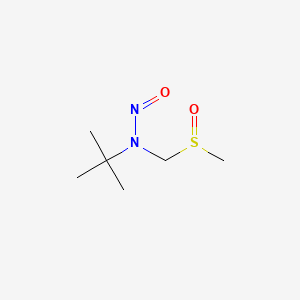

![1,3-Bis[[(carbamoylamino)methylcarbamoylamino]methyl]urea](/img/structure/B14647790.png)
